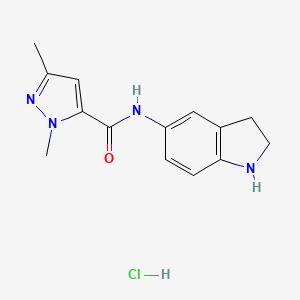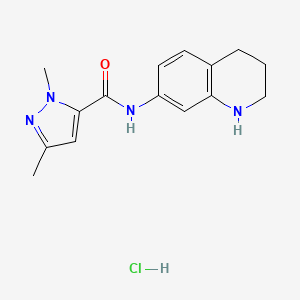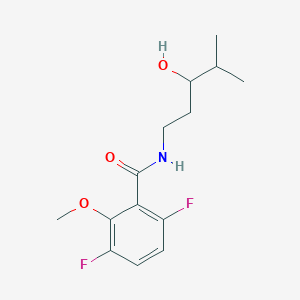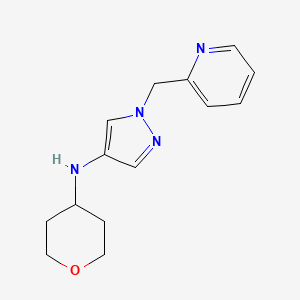![molecular formula C13H17N3O B7639482 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCC-952 or JNJ-17203212 and is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 ion channel is involved in the transmission and modulation of pain signals, making MCC-952 a promising candidate for the development of novel analgesic drugs.
作用機序
MCC-952 is a potent antagonist of the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channel. This compound ion channels are involved in the transmission and modulation of pain signals. MCC-952 blocks the this compound ion channel, preventing the transmission of pain signals. This mechanism of action makes MCC-952 a promising candidate for the development of novel analgesic drugs.
Biochemical and Physiological Effects:
MCC-952 has been shown to effectively block this compound ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain. Additionally, MCC-952 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using MCC-952 in lab experiments is its potency as a 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonist. This allows for the effective blocking of this compound ion channels, making it useful in the investigation of pain signaling pathways. One of the limitations of using MCC-952 in lab experiments is its specificity for this compound ion channels. This limits its potential applications in other areas of research.
将来の方向性
There are several future directions for the research of MCC-952. One potential area of research is the development of novel analgesic drugs based on the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonism of MCC-952. Another potential area of research is the investigation of the anti-inflammatory effects of MCC-952 and its potential applications in the treatment of inflammatory conditions. Additionally, further studies are needed to investigate the specificity and potential off-target effects of MCC-952.
合成法
The synthesis of MCC-952 involves the reaction of 2-amino-5-methoxycyclohexanone with 2-bromo-5-cyanopyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield MCC-952.
科学的研究の応用
MCC-952 has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research is the development of novel analgesic drugs. MCC-952 has been shown to effectively block 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain.
特性
IUPAC Name |
5-[(2-methoxycyclohexyl)amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-10(8-14)15-9-11/h6-7,9,12-13,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAABDKAVPSWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)
![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)
![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)


![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)

![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)

![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)